molecular formula C8H17NO B12110573 (2-Methoxycyclohexyl)methanamine

(2-Methoxycyclohexyl)methanamine

Cat. No.: B12110573
M. Wt: 143.23 g/mol
InChI Key: WVPRQUYUVMSVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxycyclohexyl)methanamine: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and an amine group (-NH2) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxycyclohexyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Methoxycyclohexyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclohexylmethanamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Cyclohexylmethanamine derivatives.

    Substitution: Substituted cyclohexylmethanamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various physiological effects .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2-methoxycyclohexyl)methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3

InChI Key

WVPRQUYUVMSVTI-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.